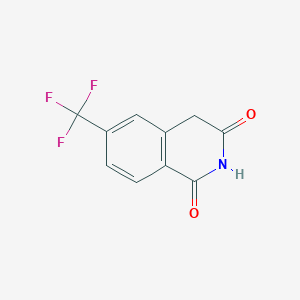
6-(Trifluoromethyl)isoquinoline-1,3(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolines are an important class of heterocyclic compounds. They are nitrogen-containing compounds that are considered as important components of many biologically active products . They demonstrate a wide range of biological activities and are used as components of anti-cancer, anti-malarial and some other drugs .
Synthesis Analysis
Isoquinoline derivatives can be synthesized via various methods. For instance, heterocyclic derivatives were synthesized via a visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides . Another method involves the decarbonylative coupling of N-alkyl-N-methacryloylbenzamides and aliphatic aldehydes under metal-free conditions .Chemical Reactions Analysis
The chemical reactions involving isoquinoline derivatives can be quite diverse. For example, a green electrochemical continuous-flow approach has been developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones through the sulfonylation of alkenes with sulfonylhydrazides .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
A significant application of 6-(Trifluoromethyl)isoquinoline-1,3(2H,4H)-dione is in the development of novel synthesis methods. Tang et al. (2015) introduced a visible-light-induced carboperfluoroalkylation process using perfluoroalkyl iodides and bromides, leading to the creation of perfluorinated isoquinoline-1,3(2H,4H)-diones. This method facilitates the incorporation of a wide range of perfluorinated groups, showcasing the versatility of the compound in synthetic chemistry (Shi Tang et al., 2015).
Niu and Xia (2022) reviewed diverse synthetic methods for isoquinoline-1,3(2H,4H)-dione compounds, emphasizing their growing interest among synthetic chemists. This review highlights the compound's importance in the development of simple, mild, and efficient synthetic methods (Yan-Ning Niu & Xiao-Feng Xia, 2022).
Potential in Drug Discovery
The compound also plays a role in drug discovery. Tsou et al. (2009) discovered that derivatives of isoquinoline-1,3(2H,4H)-dione are potent and selective inhibitors of cyclin-dependent kinase 4, a novel class of potential antitumor agents. This discovery points to the compound's medicinal relevance and potential therapeutic applications (H. Tsou et al., 2009).
Kang et al. (2014) synthesized derivatives of isoquinoline-1,3(2H,4H)-dione and evaluated their antitumor activity. The results suggest that these compounds could potentially inhibit tumor growth, indicating their significance in cancer research (Bo-Rui Kang et al., 2014).
Applications in Material Science
In the field of material science, Yun and Lee (2017) utilized benzoisoquinoline-1,3-dione as an electron acceptor in donor-acceptor type thermally activated delayed fluorescent emitters. This indicates its potential use in the development of high-efficiency fluorescent materials (J. Yun & Jun Yeob Lee, 2017).
Chemical Characterization and Sensor Development
Staneva et al. (2020) studied a new 1,8-naphthalimide derivative, including the synthesis of 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI3). The investigation of its photophysical characteristics and the influence of pH and metal ions on its fluorescent intensity suggests potential applications in sensor technology and materials science (D. Staneva et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)6-1-2-7-5(3-6)4-8(15)14-9(7)16/h1-3H,4H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQQOWNUFXYQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(F)(F)F)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2705984.png)
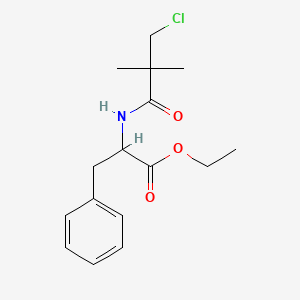
![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)carbamate](/img/structure/B2705987.png)
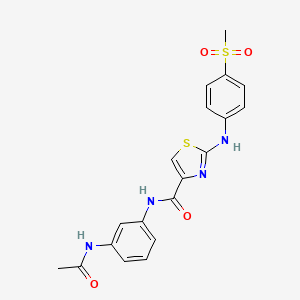
![Spiro[5.5]undecan-5-amine](/img/structure/B2705991.png)
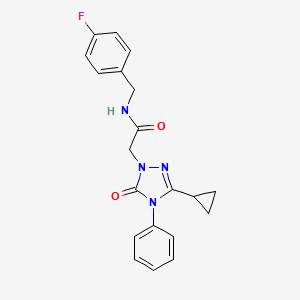
![2-[4-Methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2705994.png)
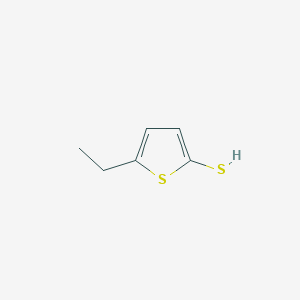
![1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol](/img/structure/B2705999.png)

![1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B2706001.png)
![1-[4-[2-(4-Fluorophenoxy)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2706003.png)
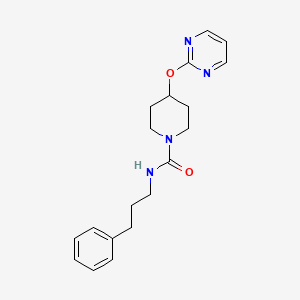
![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2706006.png)
